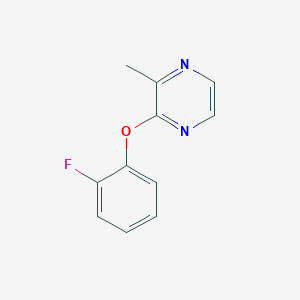![molecular formula C19H23N5S B6442210 4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548999-00-2](/img/structure/B6442210.png)
4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a benzonitrile group, which consists of a benzene ring attached to a nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving pyrimidine and piperazine derivatives . For example, 5-acetyl-4-aminopyrimidines, when heated under reflux with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, along with the benzonitrile group. The ethyl and methylsulfanyl groups attached to the pyrimidine ring and the piperazine ring attached via a methylene bridge would also be key structural features .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidine and piperazine rings, as well as the nitrile group. The ethyl and methylsulfanyl substituents could also impact its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitrile group could influence its polarity, while the size and shape of the molecule could impact its solubility and reactivity .Applications De Recherche Scientifique
Pharmacological Investigations
DHPMs (3,4-dihydropyrimidinones) have been widely investigated for their pharmacological effects. LaSOM® 293’s potential applications include:
- Anticancer Drug Development : Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting mitotic cell division. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .
Anti-Inflammatory Properties
LaSOM® 293 derivatives have demonstrated anti-inflammatory activity:
- Compounds derived from LaSOM® 293 showed significant inhibition of inflammation (87.4% and 88.2%) using paw edema models and reduced acetic acid-induced writhing .
CDK4/6 Inhibition
LaSOM® 293’s structural features make it relevant for drug development:
- CDK4/6 inhibitors, such as Palbociclib, target enzymes involved in cancer cell proliferation. While LaSOM® 293 itself is not a CDK4/6 inhibitor, its scaffold may inspire further research in this area .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as pyridopyrimidines, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
In silico adme and physicochemical properties of similar compounds have been calculated using software like swissadme . These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have shown a range of effects, including anti-inflammatory and analgesic activities , suggesting that this compound may also have a range of molecular and cellular effects.
Propriétés
IUPAC Name |
4-[[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S/c1-3-17-12-18(22-19(21-17)25-2)24-10-8-23(9-11-24)14-16-6-4-15(13-20)5-7-16/h4-7,12H,3,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZLECIZJTXOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6442129.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442136.png)
![5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6442151.png)
![3-[methyl({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyrrolidin-3-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442156.png)
![3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol](/img/structure/B6442161.png)
![4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6442167.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442174.png)
![4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole](/img/structure/B6442197.png)


![3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442221.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442225.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442229.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6442236.png)